Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Description
Properties
IUPAC Name |
spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-piperidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-10-11(3-6-12-7-4-11)8-2-1-5-13-9(8)14-10/h1-2,5,12H,3-4,6-7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFUXCQOFURYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(NC2=O)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718179 | |
| Record name | Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884049-52-9 | |
| Record name | Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a mixture of 3,4-dihydroxyspiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one in ethanol and water can be treated with sodium periodate, followed by the addition of ammonium hydroxide and palladium hydroxide for hydrogenation . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like sodium periodate.
Reduction: Hydrogenation using palladium hydroxide is a common method.
Substitution: The compound can undergo nucleophilic substitution reactions under appropriate conditions.
Common reagents include sodium periodate for oxidation and palladium hydroxide for reduction. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Enzyme Inhibition
Recent studies have demonstrated that derivatives of Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one exhibit potent inhibitory activity against specific enzymes. For example:
- ADAMTS7 Inhibition : A study reported that certain derivatives showed enhanced inhibitory activity against ADAMTS7, a target implicated in cardiovascular diseases. Compound 3 exhibited a Ki value of approximately 40 nM, indicating strong potency compared to other tested compounds .
| Compound | Ki (nM) | Activity |
|---|---|---|
| Compound 1 | Intermediate | - |
| Compound 2 | Lower potency | - |
| Compound 3 | 40 | High |
| Compound 4 | Lower potency | - |
Histone Deacetylase Inhibition
Another application involves the development of this compound derivatives as histone deacetylase inhibitors. These compounds have shown promise in modulating gene expression and may have therapeutic implications in cancer treatment .
Synthesis and Modification
The synthesis of this compound derivatives typically involves multi-step reactions that allow for the introduction of various functional groups to enhance biological activity. For instance:
- The reaction of sulfonyl chlorides with piperidine derivatives under controlled conditions has been utilized to create diverse spiro compounds with tailored properties .
Case Study 1: Cardiovascular Disease Research
A series of studies focused on the potential of this compound derivatives to inhibit ADAMTS7 have highlighted their potential as therapeutic agents in cardiovascular diseases. The structure-activity relationship (SAR) studies provided insights into how modifications can enhance selectivity and potency against this enzyme family.
Case Study 2: Cancer Therapeutics
Research into histone deacetylase inhibitors derived from this compound has opened avenues for cancer treatment strategies. The ability of these compounds to alter gene expression patterns suggests their utility in developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various biological processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Spiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Spiro[piperidine-4,4'-quinoline] Derivatives
- Structure: Quinoline replaces pyrrolopyridinone.
- Example: Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one (CAS: 159634-63-6).
- Key Features : Extended aromaticity improves π-π stacking interactions. Used in CNS drug discovery .
Functional Group Modifications
Halogenated Derivatives
- 5'-Bromo-4'-chloro Derivatives (e.g., CAS: Not specified): Synthetic Yield: 77% via Zn/NH₄Cl-mediated cyclization . Impact: Halogens enhance binding to hydrophobic kinase pockets .
Amino and Amide Derivatives
- 6-Amino-2-fluoro-N,N-dimethylbenzamide Conjugates: Example: Compound 14 (CAS: Not specified). Activity: Demonstrated sub-micromolar IC₅₀ against HPK1 .
Physicochemical Properties
Insight: The target compound’s lower logP (1.2) suggests better aqueous solubility than quinoline derivatives, though formulation optimization may be needed for in vivo studies .
Biological Activity
Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, with the CAS number 883984-94-9, is a complex heterocyclic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and potential anticancer activities.
- Molecular Formula : C11H13N3O
- Molecular Weight : 203.24 g/mol
- Structure : The compound features a spiro linkage between a piperidine ring and a pyrrolopyridine moiety, which contributes to its unique biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests indicate strong activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents against resistant strains .
Antifungal Activity
In addition to antibacterial effects, this compound has shown promising antifungal activity. The compound's structure allows it to interact with fungal cell membranes, disrupting their integrity and leading to cell death.
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific molecular targets such as enzymes or receptors. The spiro linkage and heterocyclic rings facilitate binding to these targets, influencing various biological pathways .
Study on Antibacterial Properties
A study published in MDPI evaluated the antibacterial effects of various pyrrolidine derivatives, including this compound. The research highlighted its efficacy against Gram-positive and Gram-negative bacteria. The compound was noted for its rapid action against S. aureus and E. coli within an 8-hour exposure period .
Antifungal Efficacy Assessment
Another investigation focused on the antifungal potential of spiro compounds. Results indicated that this compound inhibited the growth of several pathogenic fungi at low concentrations, further supporting its application in treating fungal infections .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| This compound | 203.24 g/mol | Antibacterial and antifungal |
| Spiro[piperidine-4,1'-pyrido[3,4-b]indole] | 250.30 g/mol | Anticancer properties |
| 1'-methylthis compound | 217.27 g/mol | Enhanced binding affinity |
This table illustrates how structural variations influence the biological activities of related compounds .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one?
- Methodological Answer : The synthesis involves sequential halogenation, cyclization, and deprotection steps. For example, zinc-mediated dehalogenation of brominated precursors in THF/saturated NH₄Cl achieves intermediates in 77% yield . Cyclization with 1,3-diiodopropane in DMF at 0°C under LiH catalysis forms the spirocyclic core (24% yield after purification via silica gel chromatography) . Final deprotection using TFA in dichloromethane yields the free spiro compound. Key parameters include temperature control (0°C for cyclization) and solvent gradients (0–10% EtOAc/hexane) for purification .
Q. How is the structural integrity of the spirocyclic core validated post-synthesis?
- Methodological Answer : Multi-nuclear NMR (¹H, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical. For example, ¹H NMR of intermediates shows diagnostic signals for pyrrolo[2,3-b]pyridine protons (e.g., δ 7.23–8.30 ppm) . HRMS confirms molecular ion peaks (e.g., [M+H]+ observed at 171.0123 vs. calculated 171.0120) . X-ray crystallography or NOESY may resolve stereochemical ambiguities in complex analogs .
Advanced Research Questions
Q. How can computational tools guide the optimization of spirocyclic derivatives for kinase inhibition?
- Methodological Answer : Ligand-based approaches like 3D-QSAR and molecular docking identify pharmacophores. For JAK inhibitors, substituents on the spiro core (e.g., fluorophenyl groups) enhance hydrophobic interactions with the ATP-binding pocket . Machine learning models trained on IC₅₀ data predict bioactivity, while free-energy perturbation (FEP) calculations refine binding affinity . Co-crystal structures (e.g., PDB: 4D0S) validate docking poses .
Q. How to address contradictory bioactivity data across kinase selectivity panels?
- Methodological Answer : Use orthogonal assays (e.g., biochemical vs. cellular) and counter-screens against off-target kinases. For example, a compound showing HPK1 inhibition (IC₅₀ = 10 nM) but no JAK1/2 activity may require structural tweaks to the piperidine nitrogen . Kinome-wide profiling (e.g., Eurofins KinaseProfiler) identifies selectivity cliffs, guiding SAR studies .
Q. What strategies improve metabolic stability of spirocyclic scaffolds in vivo?
- Methodological Answer : Introduce bioisosteres (e.g., cyclopropane for cyclohexane) to reduce lipophilicity . Deuteration at metabolically labile sites (e.g., CH₂ groups) slows oxidative degradation. Pharmacokinetic studies in rodents with LC-MS/MS monitoring quantify half-life improvements (e.g., from 2 h to 6 h) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
